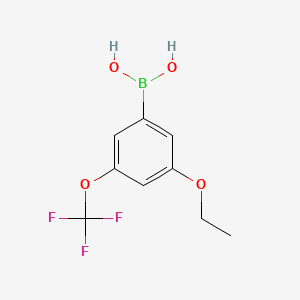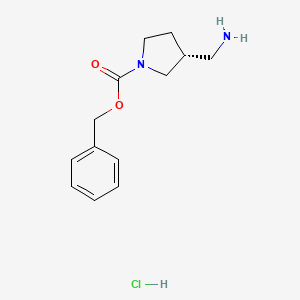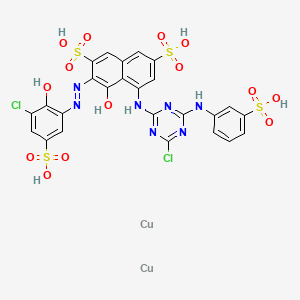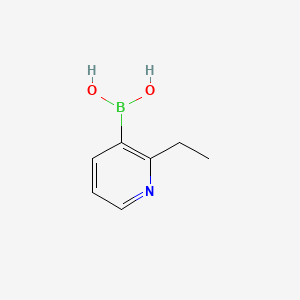
(2-乙基吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine derivative followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation of a substituted pyridine followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This approach involves cycloaddition reactions to form the desired boronic acid.
Industrial Production Methods: Industrial production of (2-Ethylpyridin-3-yl)boronic acid typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation are particularly favored due to their efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving (2-Ethylpyridin-3-yl)boronic acid, where it reacts with halides or triflates to form biaryl compounds under basic conditions with a palladium catalyst
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols or Phenols: Formed from oxidation of the boronic acid group.
科学研究应用
(2-Ethylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying biological pathways.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
作用机制
Target of Action
For instance, they can bind to diol and polyol motifs present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Mode of Action
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . In the context of a recently synthesized Ir(III) complex bearing a boronic acid moiety, the H2O2-mediated oxidation of boronic acids under physiological conditions affords the active complex for photodynamic therapy (PDT) application .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
In the context of the ir(iii) complex bearing a boronic acid moiety, the h2o2-mediated oxidation of boronic acids leads to the formation of reactive oxygen species (ros) and a quinone methide (qm) as a by-product, which can scavenge glutathione (gsh), compromising one of the most powerful cellular defenses against the ros produced by pdt treatments .
Action Environment
The success of the sm cross-coupling reaction, in which boronic acids participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyridine ring.
Pyridin-3-ylboronic Acid: Similar structure but without the ethyl group at the second position.
(2-Methylpyridin-3-yl)boronic Acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: (2-Ethylpyridin-3-yl)boronic acid is unique due to the presence of both the ethyl group and the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific structural features.
属性
IUPAC Name |
(2-ethylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBEDDNBACEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694478 |
Source


|
| Record name | (2-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-02-1 |
Source


|
| Record name | (2-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
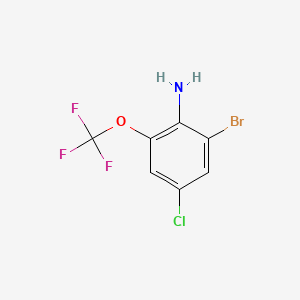
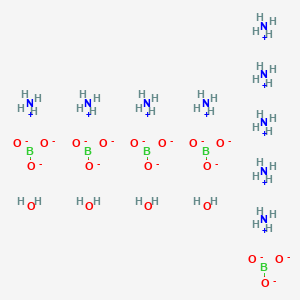
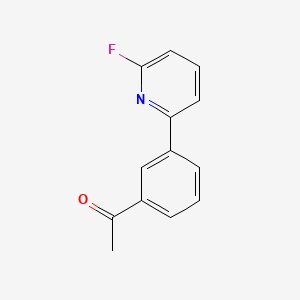
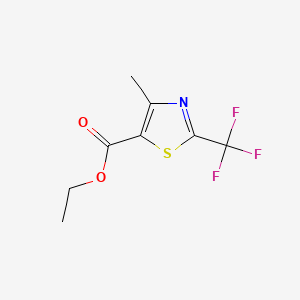
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
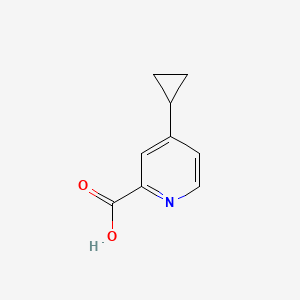
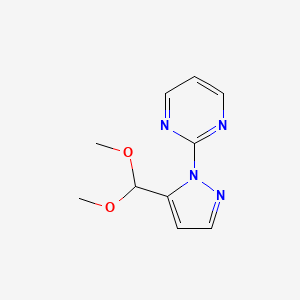
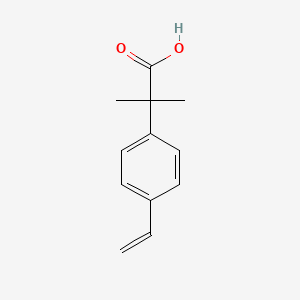
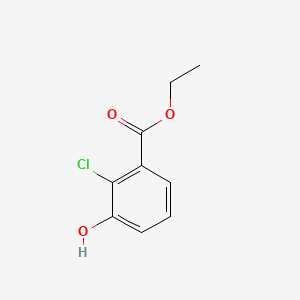
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)
